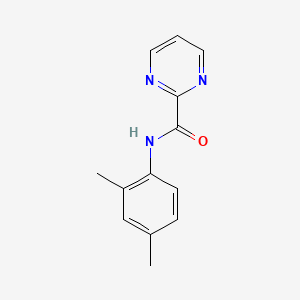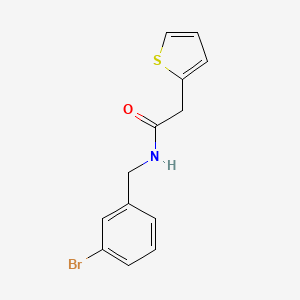![molecular formula C23H39N3O B5544115 (1-{2,4-dimethyl-5-[(4-methylpiperazin-1-yl)methyl]benzyl}-3-ethylpiperidin-3-yl)methanol](/img/structure/B5544115.png)
(1-{2,4-dimethyl-5-[(4-methylpiperazin-1-yl)methyl]benzyl}-3-ethylpiperidin-3-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves multi-step processes that often start from basic amino acids or other foundational structures. For instance, the novel synthesis of 4-substituted-(1-benzylpiperazin-2-yl)methanols, starting from the methyl ester of (S)-serine, showcases a method that could potentially be adapted for our compound of interest (Beduerftig, Weigl, & Wünsch, 2001). The transformation into chiral, non-racemic bicyclic lactams further exemplifies the complexity and creativity involved in synthesizing such molecules.
Molecular Structure Analysis
Molecular structure analysis of complex organic compounds like ours is crucial for understanding their potential interactions and functionalities. Studies involving compounds with similar structural features, such as dimethyl 5-(acridin-9-yloxy)isophthalate methanol (1:1), provide insights into the conformation, bonding, and intermolecular interactions that can inform the analysis of our target compound (Jiménez, González, & Caballero, 2009).
Chemical Reactions and Properties
Chemical reactions involving the compound, such as etherification and methylation, play a critical role in modifying its properties for specific applications. For example, the chemoselective etherification of benzyl alcohols using triazine suggests a pathway for modifying similar structures (Sun, Guo, Peng, & Li, 2009). Furthermore, the study on the conversion of methanol to hydrocarbons through methylation of benzene underlines the versatility and reactivity of methanol-based compounds (Kaeding, 1988).
Physical Properties Analysis
Understanding the physical properties, such as solubility, melting point, and crystalline structure, is crucial for practical applications. The crystal structure of compounds like dimethyl 5-(acridin-9-yloxy)isophthalate methanol (1:1) provides valuable data for predicting the behavior of our compound under various conditions (Jiménez, González, & Caballero, 2009).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are key to the compound's application in synthesis and manufacturing processes. Studies such as the electrosynthesis of benzoquinone derivatives highlight the electrochemical properties that could be relevant for our compound's analysis (Nematollahi & Golabi, 1996).
Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies and Chemical Transformations
A novel synthesis approach starting from (S)-serine has been developed for compounds structurally related to the target molecule, emphasizing the synthetic versatility of such compounds. This process involves diastereomeric oxazolidine derivatives as key intermediates, showcasing the compound's potential in creating ligands for central nervous system receptors (Beduerftig, Weigl, & Wünsch, 2001).
Material Science and Catalysis
Research into the conversion of methanol to hydrocarbons has highlighted the role of compounds similar to the target molecule in catalytic processes, particularly in the context of zeolite catalysts. These studies provide insight into the mechanistic aspects of methanol conversion, demonstrating the compound's utility in elucidating complex reaction mechanisms within catalysis (Schulz, 2010).
Biological Systems Interaction
The interaction of structurally related compounds with biological systems has been explored through the synthesis and evaluation of derivatives for potential analgesic properties. This includes the preparation of new N-[2-(4-substitutedpiperazin-1-yl)ethyl]-1-(n-butyl or phenyl)-2,5-dimethyl-3,4-pyrroledicarboximides, highlighting the therapeutic potential of compounds within this chemical class (Malinka, Kaczmarz, Redzicka, Filipek, & Sapa, 2005).
Photophysical Properties
Investigations into the photophysical properties of related compounds have been conducted, focusing on their use as fluorescence derivatization reagents for carboxylic acids in high-performance liquid chromatography. This application underscores the compound's utility in analytical chemistry, particularly in enhancing detection sensitivity and selectivity (Iwata, Hirose, Nakamura, & Yamaguchi, 1994).
Eigenschaften
IUPAC Name |
[1-[[2,4-dimethyl-5-[(4-methylpiperazin-1-yl)methyl]phenyl]methyl]-3-ethylpiperidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H39N3O/c1-5-23(18-27)7-6-8-26(17-23)16-22-14-21(19(2)13-20(22)3)15-25-11-9-24(4)10-12-25/h13-14,27H,5-12,15-18H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJFPWLVFKLLVCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCCN(C1)CC2=C(C=C(C(=C2)CN3CCN(CC3)C)C)C)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H39N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-{2,4-Dimethyl-5-[(4-methylpiperazin-1-yl)methyl]benzyl}-3-ethylpiperidin-3-yl)methanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-1-benzothiophene-5-carboxamide](/img/structure/B5544037.png)
![N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5544047.png)
![2-[3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-5-yl]acetohydrazide](/img/structure/B5544060.png)
![N-{3-[(4-fluorophenoxy)methyl]-4-methoxybenzylidene}-4-morpholinamine](/img/structure/B5544066.png)

![4-[4-(diethylamino)benzylidene]-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5544075.png)

![5-chloro-4,6-dimethyl-2-[(4-methylpiperidin-1-yl)sulfonyl]nicotinonitrile](/img/structure/B5544093.png)
![N-(3,4-dimethylphenyl)-N'-(4-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5544094.png)
![N-(tert-butyl)-2-[(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetamide](/img/structure/B5544100.png)
![methyl 4,5-dimethyl-2-[(3-methyl-4-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5544101.png)
![2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-{2-[(2,4-dichlorobenzyl)oxy]benzylidene}acetohydrazide](/img/structure/B5544104.png)
![(3R*,4R*)-1-[(2-methoxyphenoxy)acetyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5544114.png)
